N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide
CAS No.: 1171918-79-8
Cat. No.: VC2809897
Molecular Formula: C15H18F3N3O4
Molecular Weight: 361.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1171918-79-8 |
---|---|
Molecular Formula | C15H18F3N3O4 |
Molecular Weight | 361.32 g/mol |
IUPAC Name | N-methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
Standard InChI | InChI=1S/C15H18F3N3O4/c1-19(25-2)14(22)10-4-3-7-20(9-10)13-6-5-11(21(23)24)8-12(13)15(16,17)18/h5-6,8,10H,3-4,7,9H2,1-2H3 |
Standard InChI Key | YLEOFNJZGIPYFE-UHFFFAOYSA-N |
SMILES | CN(C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)OC |
Canonical SMILES | CN(C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)OC |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Functional Groups
N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide features a piperidine ring as its core structure, with substitutions at positions 1 and 3. The compound contains several key functional moieties that likely influence its chemical behavior:
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A piperidine ring system (six-membered nitrogen-containing heterocycle)
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A 4-nitro-2-(trifluoromethyl)phenyl group attached to the piperidine nitrogen
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A carboxamide group at position 3 of the piperidine ring
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N-methoxy-N-methyl substitution on the carboxamide group
The presence of the trifluoromethyl group is particularly notable, as similar structural elements appear in compounds like N-methyl-2-[4-[[2-(trifluoromethyl)phenyl]methoxy]piperidin-1-yl]ethanamine, which has been documented in chemical databases .
Physicochemical Properties
Based on comparative analysis with similar compounds containing piperidine rings and trifluoromethyl groups, the following physicochemical properties can be estimated:
Synthetic Approaches and Preparation Methods
Amide Formation from Carboxylic Acid
A likely synthetic pathway would involve the conversion of piperidine-3-carboxylic acid to the corresponding N-methoxy-N-methyl carboxamide, followed by N-arylation with an appropriate 4-nitro-2-(trifluoromethyl)phenyl halide. This approach mirrors the general procedure used for synthesizing related piperidine-4-carboxamide derivatives .
Analytical Characterization Methods
Spectroscopic Analysis Techniques
For comprehensive characterization of N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide, the following analytical methods would be employed, based on standard procedures for similar compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR would likely show characteristic signals for:
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Piperidine ring protons (multiple signals between δ 1.5-3.5 ppm)
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Aromatic protons from the phenyl ring (signals between δ 7.0-8.5 ppm)
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N-methoxy group (signal around δ 3.7-3.9 ppm)
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N-methyl group (signal around δ 3.0-3.2 ppm)
¹³C-NMR would display signals for all carbon atoms, with characteristic quartet patterns for carbon atoms attached to the trifluoromethyl group due to ¹³C-¹⁹F coupling.
Mass Spectrometry
Mass spectrometric analysis would likely show the molecular ion peak corresponding to the molecular weight, with fragmentation patterns characteristic of piperidine rings, loss of the nitro group, and cleavage of the carboxamide bond. Similar compounds have been characterized using ESI-MS techniques, as evidenced in the studies of related compounds .
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be essential for monitoring the purity of the compound. Based on similar compounds, suitable mobile phases would likely include dichloromethane/methanol mixtures, as used for the purification of related piperidine derivatives .
Structure-Activity Relationship Considerations
Key Structural Elements Influencing Activity
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Piperidine ring - Provides conformational rigidity and potential binding to various receptors
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Trifluoromethyl group - Enhances lipophilicity and metabolic stability
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Nitro group - Modifies electronic properties of the phenyl ring and may serve as a hydrogen bond acceptor
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N-methoxy-N-methyl carboxamide - Often serves as a protected form of carboxylic acid or as a precursor to ketones in synthetic pathways
Modification | Potential Effect | Rationale |
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Position of substituents on phenyl ring | Altered receptor selectivity | Different binding orientations |
Replacement of nitro group | Reduced toxicity concerns | Nitro groups can have metabolic liabilities |
Alternative piperidine ring positions | Modified conformational preferences | Different spatial arrangements of key functional groups |
Variations in carboxamide substitution | Altered pharmacokinetic properties | Different hydrogen bonding capabilities |
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